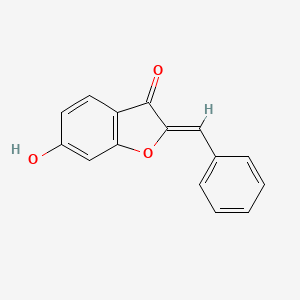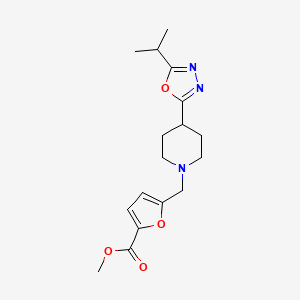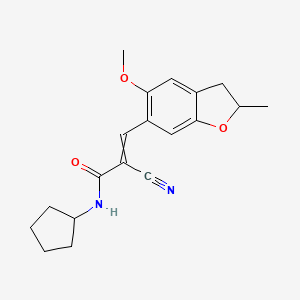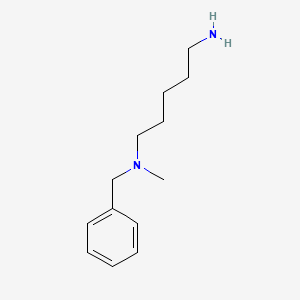![molecular formula C24H26N4O3 B2565016 Azepan-1-yl(4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-7-methyl-1,8-naphthyridin-3-yl)methanone CAS No. 1251702-76-7](/img/structure/B2565016.png)
Azepan-1-yl(4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-7-methyl-1,8-naphthyridin-3-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “Azepan-1-yl(4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-7-methyl-1,8-naphthyridin-3-yl)methanone” is a complex organic molecule. It contains several functional groups and rings, including an azepane ring, a 1,8-naphthyridine ring, and a 2,3-dihydrobenzo[b][1,4]dioxin ring .
Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the presence of an amine group could allow for reactions involving nucleophilic substitution or condensation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure. Unfortunately, specific information about the physical and chemical properties of this compound is not available in the search results .Applications De Recherche Scientifique
Anticancer Activity in Human Melanoma Cells
A novel naphthyridine derivative, identified as 3u, displayed significant anticancer activity against human malignant melanoma A375 cells. This compound induces necroptosis at low concentrations and apoptosis at high concentrations. The mechanism involves the upregulation of death receptors and scaffold proteins, highlighting its potential as a chemical substance for melanoma treatment (Kong et al., 2018).
Azepane Isomers and Inhibitor Detection
An analysis of azepane isomers of AM-2233 and AM-1220, along with the detection of an inhibitor of fatty acid amide hydrolase (URB597), was conducted. This study adds to the understanding of these compounds, which were found in commercial products in the Tokyo area, showcasing the varied applications and the need for regulatory surveillance of such compounds (Nakajima et al., 2012).
Photolysis of Aryl Azides
Research into the photolysis of ortho-substituted aryl azides bearing electron-withdrawing substituents revealed the formation of 3-substituted 2-methoxy-3H-azepines and other products. This work contributes to the understanding of reactions involving azepine derivatives and their potential applications in synthetic chemistry (Purvis et al., 1984).
Novel Heterocyclic System Formation
A study on aminonaphthyridinones demonstrated the formation of a new heterocyclic system, highlighting the synthetic versatility of naphthyridine derivatives and their potential in developing novel therapeutic agents (Deady & Devine, 2006).
Molecular Conformation and Luminescence Switching
A pure organic donor-acceptor molecule, featuring an azepine moiety, demonstrated the ability to switch between delayed fluorescence and room-temperature phosphorescence. This finding opens avenues for the development of new materials with tunable luminescent properties (Wen et al., 2021).
Propriétés
IUPAC Name |
azepan-1-yl-[4-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-7-methyl-1,8-naphthyridin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O3/c1-16-6-8-18-22(27-17-7-9-20-21(14-17)31-13-12-30-20)19(15-25-23(18)26-16)24(29)28-10-4-2-3-5-11-28/h6-9,14-15H,2-5,10-13H2,1H3,(H,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLNDQOYFSGIAPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=C(C(=C2C=C1)NC3=CC4=C(C=C3)OCCO4)C(=O)N5CCCCCC5 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-[(2-fluorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2564933.png)






![6-Cyclopropyl-2-{[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2564947.png)

![2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-6-(4-ethoxyphenyl)pyridazin-3-one](/img/structure/B2564950.png)



![2-(methylsulfanyl)-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone](/img/structure/B2564955.png)